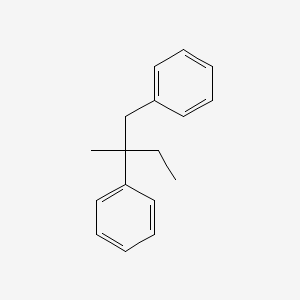
Benzene, 1,1'-(1-ethyl-1-methyl-1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18 It is a derivative of benzene, where two benzene rings are connected by a 1-ethyl-1-methyl-1,2-ethanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6} + \text{R-X} \xrightarrow{\text{AlCl3}} \text{C6H5-R} + \text{HX} ] where R-X represents the alkyl halide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the saturation of any double bonds present in the alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, HNO3, H2SO4, typically under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the alkyl chain may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison:
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis- : Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
- Benzene, 1,1’-(1,2-ethanediyl)bis- : Lacks the ethyl and methyl groups, resulting in different reactivity and applications.
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- : Contains additional methyl groups, which can influence its steric and electronic properties.
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- stands out due to its unique alkyl bridge, which imparts distinct physical and chemical characteristics, making it valuable for specific applications in research and industry.
特性
CAS番号 |
26613-38-7 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
(2-methyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3 |
InChIキー |
KGBTVANMWBVNLP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)



![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)

![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)




